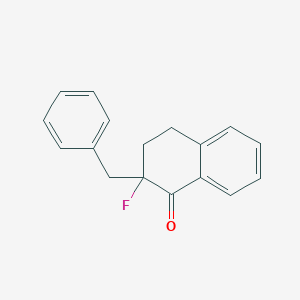
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone group. The presence of a fluorine atom and a phenylmethyl group in this compound may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Material: A naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: Oxidation of a secondary alcohol to form the ketone group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Phenylmethyl Group Addition: Introduction of the phenylmethyl group through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To improve reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Further oxidation to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or phenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylmethyl group may influence lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1(2H)-Naphthalenone: Without the fluorine and phenylmethyl groups.
2-Fluoro-1(2H)-Naphthalenone: Lacking the phenylmethyl group.
3,4-Dihydro-2-(phenylmethyl)-1(2H)-Naphthalenone: Without the fluorine atom.
Uniqueness
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is unique due to the combination of the fluorine atom and the phenylmethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
193482-30-3 |
|---|---|
Formule moléculaire |
C17H15FO |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
2-benzyl-2-fluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15FO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
Clé InChI |
QTXNXKPCHDSWJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


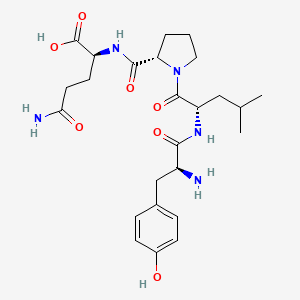

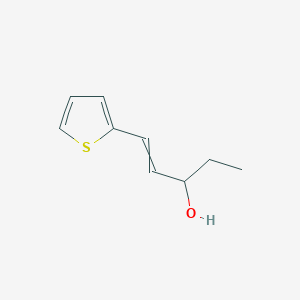
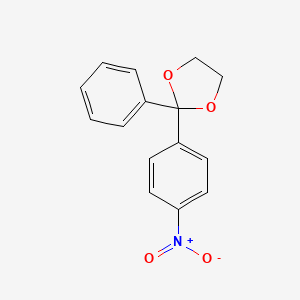
![2-Chloro-1-[(4-fluorophenyl)methyl]-4-iodobenzene](/img/structure/B12565960.png)
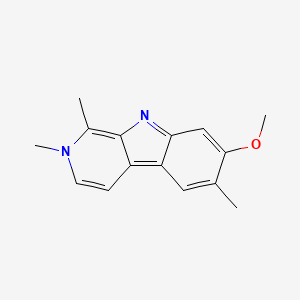
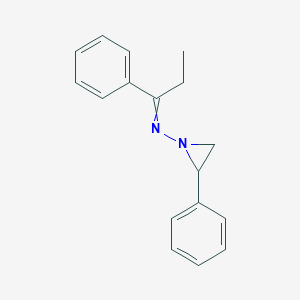
![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]](/img/structure/B12565992.png)
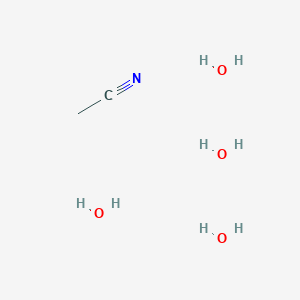
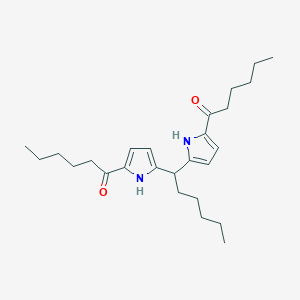
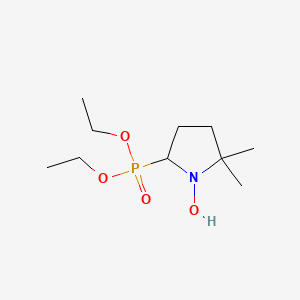
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)

